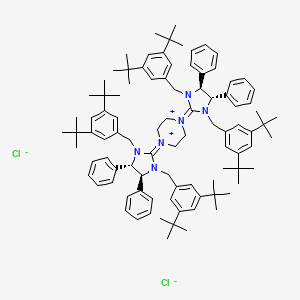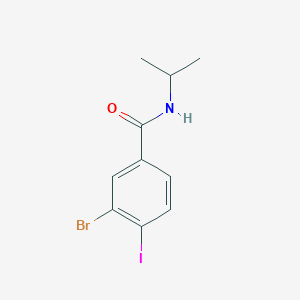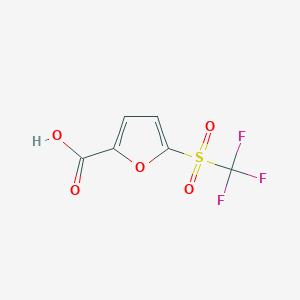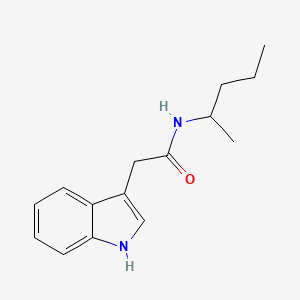
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring in the structure of this compound contributes to its potential biological and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be achieved through various synthetic routes. One common method involves the acylation of indole derivatives. The general synthetic route includes the following steps:
Starting Material: Indole is used as the starting material.
Acylation: The indole undergoes acylation with an appropriate acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.
Amidation: The resulting acylated indole is then subjected to amidation with pentan-2-amine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various alkyl groups.
科学的研究の応用
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors in biological systems, leading to modulation of their activity. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors, such as serotonin receptors, leading to altered signaling pathways.
Enzyme Inhibition: Inhibition of enzymes involved in key biological processes, such as cyclooxygenase enzymes in inflammation.
DNA Intercalation: Intercalation into DNA, affecting gene expression and cell proliferation.
類似化合物との比較
2-(1H-indol-3-yl)-N-(pentan-2-yl)acetamide can be compared with other similar indole derivatives, such as:
2-(1H-indol-3-yl)acetamide: Lacks the pentan-2-yl group, resulting in different biological activities.
N-(1H-indol-3-yl)acetamide: Similar structure but with variations in the side chain, leading to different pharmacological properties.
2-(1H-indol-3-yl)-N-(methyl)acetamide: Contains a methyl group instead of the pentan-2-yl group, affecting its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC名 |
2-(1H-indol-3-yl)-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C15H20N2O/c1-3-6-11(2)17-15(18)9-12-10-16-14-8-5-4-7-13(12)14/h4-5,7-8,10-11,16H,3,6,9H2,1-2H3,(H,17,18) |
InChIキー |
MPAGRUDFXYAMGC-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)NC(=O)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B14903916.png)
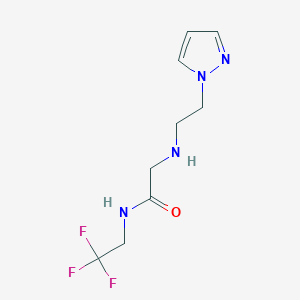

![1-{4-[({3-[(naphthalen-2-yloxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B14903938.png)
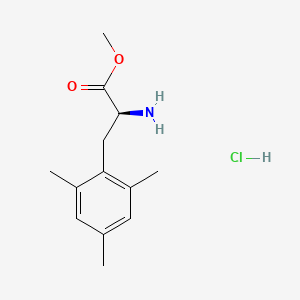
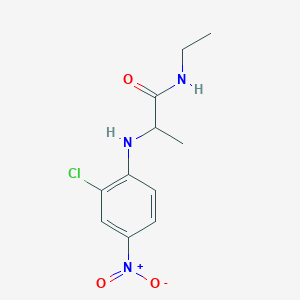
![5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B14903971.png)


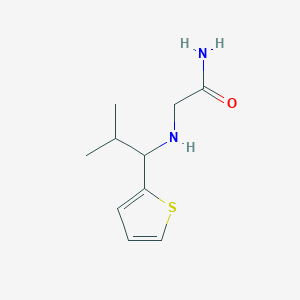
![(1S)-3,3'-Bis(3,5-dimethylphenyl)-1,1'-Binaphthalene]-2,2'-dicarboxylic acid](/img/structure/B14903993.png)
